1,6-Naphthyridine-8-carbaldehyde
Overview
Description
1,6-Naphthyridine-8-carbaldehyde is a nitrogen-containing heterocyclic compound It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-8-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions, followed by cyclization and oxidation steps. Another method includes the use of pre-prepared intermediates, such as 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one, which undergoes sequential reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like arylboronic acids and halides are employed under conditions such as palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
1,6-Naphthyridine-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-8-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and exerting its biological effects .
Comparison with Similar Compounds
1,6-Naphthyridine-8-carbaldehyde can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness: this compound is unique due to its specific functionalization at the 8-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
1,6-naphthyridine-8-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHLMJPAYWTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697905 | |
Record name | 1,6-Naphthyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-16-0 | |
Record name | 1,6-Naphthyridine-8-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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